Quetiapine sulfoxide hydrochloride
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Overview
Description
Quetiapine sulfoxide hydrochloride is a metabolite of quetiapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . This compound is formed through the oxidation of quetiapine and is known to be one of its significant urinary metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quetiapine sulfoxide hydrochloride typically involves the oxidation of quetiapine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide or acetonitrile to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Quetiapine sulfoxide hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into other metabolites.
Reduction: It can be reduced back to quetiapine under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Further oxidized metabolites.
Reduction: Quetiapine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Quetiapine sulfoxide hydrochloride has several scientific research applications:
Mechanism of Action
Quetiapine sulfoxide hydrochloride exerts its effects by interacting with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at serotonin (5-HT2) and dopamine (D2) receptors . This interaction helps in modulating neurotransmitter activity, thereby alleviating symptoms of psychiatric disorders. The compound also affects histamine (H1) and adrenergic receptors, contributing to its sedative and hypotensive effects .
Comparison with Similar Compounds
Similar Compounds
Norquetiapine: An active metabolite of quetiapine with distinct pharmacological activity.
Clozapine: Another atypical antipsychotic with a similar receptor profile.
Olanzapine: Shares similar therapeutic uses but differs in its side effect profile.
Uniqueness
Quetiapine sulfoxide hydrochloride is unique due to its specific metabolic pathway and its role as a significant urinary metabolite of quetiapine . Unlike norquetiapine, which has its own therapeutic effects, this compound is primarily used for monitoring and research purposes .
Properties
Molecular Formula |
C21H26ClN3O3S |
---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
2-[2-[4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C21H25N3O3S.ClH/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21;/h1-8,25H,9-16H2;1H |
InChI Key |
BJOYEAHGKKTINJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42.Cl |
Origin of Product |
United States |
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